molecular formula C20H19ClFN3O3S B2523919 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-cyclopentylacetamide CAS No. 1031670-30-0

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-cyclopentylacetamide

Cat. No. B2523919
CAS RN: 1031670-30-0
M. Wt: 435.9
InChI Key: XCFKAGSWZLNPHX-UHFFFAOYSA-N
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Description

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-cyclopentylacetamide is a useful research compound. Its molecular formula is C20H19ClFN3O3S and its molecular weight is 435.9. The purity is usually 95%.
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Scientific Research Applications

Metabolic Stability Improvement

Research has focused on modifying the structural components of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors to enhance metabolic stability. Investigations into various 6,5-heterocycles as alternatives to the benzothiazole ring have been conducted to reduce metabolic deacetylation, with imidazopyridazine analogues showing similar in vitro potency and minimal deacetylated metabolites in hepatocytes, highlighting efforts to optimize therapeutic efficacy and stability (Stec et al., 2011).

Peripheral Benzodiazepine Receptor Study

The synthesis and evaluation of fluorine-substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have provided insights into their affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These compounds have shown promising results in biodistribution studies in rats, paralleling the known localization of PBRs and indicating potential applications in neurodegenerative disorder imaging (Fookes et al., 2008).

Antitumor Properties

Fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized and exhibited potent cytotoxicity in vitro against certain human breast cancer cell lines. These compounds, through their structural modifications, have shown a biphasic dose-response relationship characteristic of the benzothiazole series against sensitive cell lines, with one compound undergoing pharmaceutical and preclinical development due to its potency and lack of exportable metabolites in sensitive cells (Hutchinson et al., 2001).

Antibacterial Agents Synthesis

New biologically active molecules have been synthesized, incorporating 4-fluorophenyl groups known for their pharmacological significance. These compounds have been screened for antibacterial activities, demonstrating the ongoing exploration into novel antibacterial agents that can offer effective treatments for various bacterial infections (Holla et al., 2003).

Ligand-Protein Interactions and Photovoltaic Efficiency

Studies on benzothiazolinone acetamide analogs have included spectroscopic, quantum mechanical studies, and ligand-protein interactions, indicating their potential in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and molecular docking studies with Cyclooxygenase 1 (COX1), suggesting applications beyond pharmacology into renewable energy and computational biology (Mary et al., 2020).

properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O3S/c21-13-9-10-18-16(11-13)20(15-7-3-4-8-17(15)22)24-25(29(18,27)28)12-19(26)23-14-5-1-2-6-14/h3-4,7-11,14H,1-2,5-6,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFKAGSWZLNPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-cyclopentylacetamide

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